Phenylcyclohexane

Description

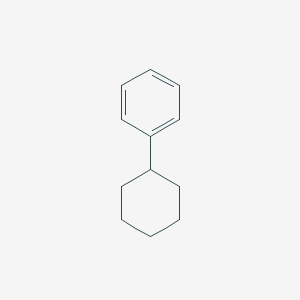

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARGHRYKHJQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061188 | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-52-1, 19016-95-6 | |

| Record name | Cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylcyclohexane CAS number 827-52-1 properties

An In-depth Technical Guide to Phenylcyclohexane (CAS 827-52-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS 827-52-1), also known as Cyclohexylbenzene. It covers its physicochemical properties, safety and handling protocols, synthesis methodologies, analytical procedures, and applications relevant to the scientific and drug development community.

Core Properties and Identification

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group[1]. It is a colorless liquid with a mild odor[2].

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 827-52-1 | [1][3][4][5][6][7][8] |

| EC Number | 212-572-0 | [3] |

| Molecular Formula | C₁₂H₁₆ | [5][8] |

| Molecular Weight | 160.26 g/mol | [5][6][8] |

| Appearance | Colorless to almost colorless, clear liquid | [2][7][8] |

| Density | 0.95 g/cm³ at 20 °C (68 °F)[3] / 0.95 g/mL at 25 °C | [3] |

| Boiling Point | 236 - 240 °C (456.8 - 464 °F) | [3][7] |

| Melting Point | 4 - 7 °C (39.2 - 44.6 °F) | [6][7] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.526 - 1.53 | [7] |

| Vapor Pressure | 0.0399 mm Hg | [2] |

| Solubility in Water | Insoluble, not miscible or difficult to mix | [3][7] |

| LogP (Octanol/Water) | 4.64 | [6] |

Safety and Handling

This compound is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety.

| Hazard Class & Category | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid[3][4] |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[3] |

| Skin irritation (Category 2) | H315: Causes skin irritation[3][4][5][7] |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation[3][4][5][7] |

| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways[7] |

| Aquatic hazard (Acute 1) | H400: Very toxic to aquatic life[4] |

| Aquatic hazard (Chronic 1) | H410: Very toxic to aquatic life with long lasting effects[4][7] |

-

GHS07 (Exclamation Mark)

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection)[4][7].

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P331 (Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][7].

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool)[4].

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[4][7].

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][9]. The recommended storage temperature is below 15°C[7].

Synthesis Protocols

This compound is primarily synthesized via two main routes: alkylation of benzene and hydrogenation of biphenyl (B1667301). These methods are scalable for industrial production[1][10][11].

Method 1: Acid-Catalyzed Alkylation of Benzene

This is a common industrial method involving the Friedel-Crafts alkylation of benzene with an alkylating agent like cyclohexene (B86901) or cyclohexyl chloride, using an acid catalyst[1][11].

Experimental Protocol:

-

Catalyst Preparation: An acid catalyst, such as a FAU-structured molecular sieve, is prepared and activated[11].

-

Reaction Setup: A reaction vessel is charged with benzene and the catalyst.

-

Alkylation: Cyclohexene is added to the benzene and catalyst mixture under controlled temperature and pressure. The reaction is allowed to proceed to form this compound.

-

Transalkylation (Optional): The product mixture may contain poly-cyclohexylated benzenes. This stream can be reacted with additional benzene over a catalyst to convert the poly-substituted products back to the desired mono-substituted this compound, maximizing yield[11].

-

Work-up and Purification: The catalyst is filtered off. The resulting mixture is subjected to fractional distillation to separate unreacted benzene (which is recycled), the this compound product, and heavier poly-alkylated byproducts[11].

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Method 2: Selective Hydrogenation of Biphenyl

This process involves the catalytic hydrogenation of one of the phenyl rings of biphenyl[10]. Careful control of reaction conditions is necessary to prevent the formation of the byproduct bicyclohexyl (B1666981), which forms an azeotrope with this compound[10].

Experimental Protocol:

-

Catalyst: A supported nickel catalyst is often used. For example, a catalyst comprising NiO, CuO, ZrO₂, and MoO₃ has been described[10].

-

Reaction Setup: A high-pressure autoclave is charged with biphenyl and the catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen (e.g., 40 bar) and heated (e.g., 130°C) with stirring. The reaction is monitored by gas chromatography[10].

-

Controlled Conversion: The hydrogenation is typically stopped before complete conversion of biphenyl (e.g., at 90-95% conversion) to minimize the formation of the bicyclohexyl byproduct[10].

-

Work-up and Purification: After the reaction, the catalyst is filtered off. The product mixture is purified by fractional distillation to separate the this compound product from unreacted biphenyl. The unreacted biphenyl can be recycled back into the hydrogenation reactor to improve the overall yield[10].

Caption: Synthesis of this compound via Biphenyl Hydrogenation.

Analytical Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

Gas Chromatography (GC)

GC is a primary method for assessing the purity of this compound and monitoring reaction progress.

Experimental Protocol (GC Analysis): This protocol is adapted from a method used to analyze the hydrogenation of biphenyl[10].

-

Column: 30 m DB-WAX, ID: 0.2 mm, Film Thickness: 0.5 µm.

-

Carrier Gas: Helium.

-

Injection Volume: 0.2 µL.

-

Temperatures:

-

Injector Temp.: 200°C.

-

Detector Temp.: 250°C.

-

-

Oven Program:

-

Start at 80°C.

-

Ramp at 3°C/min to 200°C, hold for 15 min.

-

Ramp to 240°C, hold for 20 min (isothermal).

-

-

Expected Retention Times (t_R):

-

Bicyclohexyl: 8.7 min

-

This compound: 15.4 min

-

Biphenyl: 25.6 min

-

Caption: General workflow for GC analysis of this compound.

Spectroscopic Data Interpretation

While specific spectra are not provided, the expected features from standard spectroscopic methods can be predicted.

-

¹H NMR: Due to rapid chair-flipping of the cyclohexane (B81311) ring at room temperature, the proton signals are averaged. One would expect complex multiplets for the cyclohexyl protons (11H) and a multiplet for the phenyl protons (5H) in the aromatic region (δ ~7.2 ppm).

-

¹³C NMR: One would expect distinct signals for the carbon atoms of the cyclohexane ring and the phenyl group. Due to symmetry, the phenyl group would show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The cyclohexane ring would also show multiple signals.

-

Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching from the sp³ hybridized carbons of the cyclohexane ring (just below 3000 cm⁻¹), C-H stretching from the sp² hybridized carbons of the benzene ring (just above 3000 cm⁻¹), and C=C stretching peaks in the aromatic region (~1600-1450 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 160. Common fragmentation patterns would involve the loss of fragments from the cyclohexyl ring.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in chemical synthesis and holds relevance in medicinal chemistry and materials science.

Precursor to Phenol (B47542) and Cyclohexanone

A significant industrial application of this compound is its role in a process analogous to the cumene (B47948) process[1]. This compound is oxidized to its hydroperoxide, which then undergoes an acid-catalyzed rearrangement (Hock rearrangement) to yield phenol and cyclohexanone[1]. Cyclohexanone is a key precursor for the synthesis of nylons[1][11].

Intermediate in Drug Discovery

The this compound scaffold is utilized in the synthesis of pharmacologically active molecules.

-

5-HT₂A Receptor Antagonists: Research has shown that compounds with a 4-phenylcyclohexane core linked to an arylpiperazine moiety can act as antagonists of the 5-HT₂A receptor. These compounds have been investigated for their potential as novel antiplatelet agents, which could offer alternative treatments for patients resistant to conventional therapies[]. One such compound demonstrated more potent inhibition of collagen-stimulated platelet aggregation than the reference drug sarpogrelate[].

Role in Medicinal Chemistry Strategy

In drug design, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons (Fsp³) and reducing aromatic ring count to improve the physicochemical properties and clinical success rate of drug candidates[13]. Replacing a phenyl group with a cyclohexyl group is a common strategy to achieve this. Studies suggest that the perceived "stacking" interactions of aromatic rings may not be as critical for potency as once thought, and that cyclohexyl-phenyl interactions can be equally or even more stabilizing[13]. Therefore, this compound serves as a structural model for this important bioisosteric replacement in drug development.

Caption: Logic of Phenyl-to-Cyclohexyl replacement in drug design.

References

- 1. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 827-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]

- 11. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]

- 13. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Phenylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of phenylcyclohexane. The strategic placement and orientation of substituent groups are paramount in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This compound serves as a fundamental model for understanding the behavior of aromatic and aliphatic ring systems, offering insights into non-covalent interactions that govern molecular conformation.

Molecular Structure and Conformational Isomerism

This compound consists of a phenyl group attached to a cyclohexane (B81311) ring. Like cyclohexane itself, the six-membered ring of this compound is not planar and adopts a puckered chair conformation to minimize angle and torsional strain. This gives rise to two distinct chair conformers that are in rapid equilibrium at room temperature: one where the phenyl group occupies an equatorial position and one where it is in an axial position.

The interconversion between these two chair forms occurs through a process known as a ring flip . During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

Figure 1: Conformational equilibrium of this compound.

Conformational Energetics and Equilibrium

The equilibrium between the axial and equatorial conformers is not evenly balanced. The equatorial conformer is significantly more stable and thus more populated at equilibrium. This preference is quantified by the conformational free energy difference (ΔG°), commonly referred to as the "A-value".

The primary reason for the higher energy of the axial conformer is the presence of unfavorable steric interactions, known as 1,3-diaxial interactions . In the axial conformation, the bulky phenyl group is brought into close proximity with the two axial hydrogen atoms on carbons 3 and 5 of the cyclohexane ring, leading to steric repulsion.[1][2] These destabilizing interactions are absent when the phenyl group is in the more spacious equatorial position.[3]

Thermodynamic Parameters

The preference for the equatorial conformer has been extensively studied through both experimental and computational methods. The thermodynamic parameters provide a quantitative measure of this stability difference. Calculations at the QCISD/6-311G(2df,p) level, for instance, have shown excellent agreement with experimental data.[1][4]

| Parameter | Value | Method | Reference |

| ΔG° (A-value) | 2.8 - 3.0 kcal/mol | Experimental/Computational | [1][2][5] |

| ΔH° | 2.9 ± 0.2 kcal/mol | QCISD/6-311G(2df,p) | [1][4] |

| ΔS° | -0.2 ± 0.5 cal/mol·K | QCISD/6-311G(2df,p) | [1][4] |

Structural Parameters

Computational studies provide precise data on the geometric parameters of each conformer. The following table summarizes key bond lengths and angles for the equatorial and axial conformers of this compound, as determined by high-level quantum chemical calculations.

| Parameter | Equatorial Conformer | Axial Conformer |

| Bond Lengths (Å) | ||

| C-C (cyclohexane, avg.) | ~1.535 | ~1.536 |

| C-C (ring-phenyl) | ~1.515 | ~1.520 |

| C-C (phenyl, avg.) | ~1.395 | ~1.395 |

| C-H (cyclohexane, avg.) | ~1.10 | ~1.10 |

| **Bond Angles (°) ** | ||

| C-C-C (cyclohexane, avg.) | ~111.2 | ~111.5 |

| C-C-C (ring-phenyl) | ~112.0 | ~111.8 |

| Dihedral Angles (°) | ||

| C2-C1-C(Ph)-C(ortho) | ~45.0 (gauche) | ~175.0 (anti) |

(Note: Exact values are dependent on the level of theory and basis set used for calculation. The values presented are representative based on published studies like those from Wiberg et al.)[1]

Experimental and Computational Protocols

The conformational properties of this compound are elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1 Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary experimental method for determining conformational free energy differences (A-values). By lowering the temperature, the rate of the ring flip can be slowed to the point where distinct signals for the axial and equatorial conformers can be observed and quantified.

-

Sample Preparation: A solution of this compound (approx. 0.1 M) is prepared in a suitable low-freezing point solvent, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or a mixture of Freon solvents (e.g., CBrF₃/CDClF₂). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe is used.

-

Data Acquisition:

-

The probe is cooled to a low temperature, typically starting around -60 °C and incrementally decreasing to -100 °C or lower.

-

At each temperature, a ¹³C NMR spectrum is acquired. The ring-flip process broadens the signals at intermediate temperatures. Below the coalescence temperature (approx. -75 °C for many cyclohexanes), separate, sharp signals for the axial and equatorial conformers will appear.

-

Spectra are recorded at a temperature where the signals are well-resolved and sharp (e.g., -90 °C).

-

-

Data Analysis:

-

Identify the corresponding signals for the axial and equatorial conformers. Carbons C1 (ipso) and C4 (para) are often the most sensitive to the conformational change and provide well-separated peaks.

-

Integrate the peak areas for the axial (A_ax) and equatorial (A_eq) signals.

-

Calculate the equilibrium constant, K_eq = [equatorial]/[axial] = A_eq / A_ax.

-

Calculate the free energy difference using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

4.1.2 Gas Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular forces.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Detection: The electrons are scattered by the electric field of the molecule's nuclei and electrons. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a digital detector.

-

Data Analysis:

-

The diffraction pattern is radially averaged to produce a one-dimensional intensity curve as a function of the scattering angle.

-

This experimental curve is compared to theoretical scattering curves calculated from structural models of the molecule (e.g., axial and equatorial conformers).

-

An iterative least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, and dihedral angles) and the relative abundance of each conformer to achieve the best fit between the theoretical and experimental curves.

-

4.1.3 Single-Crystal X-ray Crystallography

While this compound is a liquid at room temperature, this technique is invaluable for determining the solid-state structure of its derivatives. It provides unambiguous data on bond lengths, angles, and intermolecular packing.

-

Crystallization: A high-quality single crystal of the this compound derivative is grown, typically through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are recorded by a detector.

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The final refined structure yields precise atomic coordinates.

-

Computational Chemistry Workflow

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for predicting the geometries, energies, and spectroscopic properties of different conformers.

Figure 2: Computational workflow for conformational analysis.

-

Protocol for DFT Calculations:

-

Structure Building: Initial 3D structures for both the axial and equatorial conformers of this compound are built using a molecular editor.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and efficient method is the B3LYP functional with a Pople-style basis set like 6-31G(d). This step minimizes the forces on each atom.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for calculating free energies.

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory, such as a modern range-separated functional (e.g., ωB97X-D) with a larger triple-zeta basis set (e.g., def2-TZVP). This approach accounts for effects like dispersion forces more accurately.

-

Thermochemical Analysis: The electronic energies from the single-point calculation are combined with the thermal corrections from the frequency calculation to determine the final Gibbs free energies (G), enthalpies (H), and entropies (S) of each conformer at a standard temperature (e.g., 298.15 K). The A-value is then calculated as ΔG° = G°(axial) - G°(equatorial).

-

Conclusion

The conformational landscape of this compound is dominated by the chair form with an equatorial phenyl group, which is approximately 2.8-3.0 kcal/mol more stable than its axial counterpart. This significant energy difference is primarily attributed to the avoidance of destabilizing 1,3-diaxial steric interactions in the equatorial conformer. The structural and energetic properties of this compound have been precisely characterized through a powerful combination of experimental techniques, such as low-temperature NMR and gas electron diffraction, and high-level quantum chemical calculations. This detailed understanding provides a crucial foundation for predicting the three-dimensional structures and properties of more complex molecules in drug discovery and materials science.

References

- 1. Conformational studies in the cyclohexane series. 2. This compound and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Phenylcyclohexane via Biphenyl Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylcyclohexane through the catalytic hydrogenation of biphenyl (B1667301). This compound and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries. This document details the reaction pathways, catalytic systems, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The synthesis of this compound, also known as cyclohexylbenzene, via the selective hydrogenation of one of the aromatic rings of biphenyl is a critical transformation in organic synthesis. The primary challenge lies in achieving high selectivity towards the desired mono-hydrogenated product while minimizing the formation of the fully hydrogenated by-product, bicyclohexyl. This guide explores various catalytic systems and reaction conditions optimized for this selective hydrogenation.

Reaction Pathway and Mechanism

The hydrogenation of biphenyl to this compound proceeds in a stepwise manner. The initial and desired step is the hydrogenation of one phenyl ring to yield this compound. Subsequent hydrogenation of the second phenyl ring leads to the formation of bicyclohexyl. The reaction rate of the second hydrogenation step is often slower than the first, which allows for the selective production of this compound under controlled conditions.[1][2]

The reaction can be represented as follows:

Biphenyl → this compound → Bicyclohexyl

The mechanism involves the adsorption of biphenyl onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to one of the aromatic rings. The choice of catalyst and reaction parameters significantly influences the relative rates of the two hydrogenation steps and, consequently, the selectivity for this compound.

Below is a diagram illustrating the reaction pathway for the hydrogenation of biphenyl.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of Phenylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of phenylcyclohexane via the Friedel-Crafts reaction. It explores the primary synthetic routes, detailed reaction mechanisms, experimental protocols, and a comparative analysis of catalysts and conditions. This compound is a high-boiling point solvent (240°C) with applications as an organic synthesis intermediate, in pharmaceutical development, and as a component in liquid crystal materials.[1]

Introduction to Friedel-Crafts Reactions

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to an aromatic ring.[2][3] These reactions are classified as electrophilic aromatic substitutions and are primarily of two types:

-

Friedel-Crafts Alkylation: This reaction attaches an alkyl group to an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst.[2][4]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to an aromatic ring using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst.[2][5] The resulting ketone can then be reduced to an alkyl group, providing an indirect method of alkylation.[6][7]

Both pathways can be effectively employed to synthesize this compound from benzene (B151609).

Synthetic Pathways to this compound

There are two principal Friedel-Crafts strategies for synthesizing this compound: direct alkylation and a two-step acylation-reduction process.

Pathway I: Direct Friedel-Crafts Alkylation

In this approach, benzene is reacted directly with a cyclohexylating agent in the presence of a catalyst. Common alkylating agents include halocyclohexanes (e.g., chlorocyclohexane), cyclohexene, and cyclohexanol.[1][8] The reaction proceeds via the formation of a cyclohexyl carbocation (or a related complex), which then acts as the electrophile.

A strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), is typically used to generate the electrophile.[9][10] This method offers a direct, single-step route to the target molecule. However, it is subject to several limitations inherent to Friedel-Crafts alkylations:

-

Polyalkylation: The product, this compound, contains an activating alkyl group, making it more nucleophilic and thus more reactive than benzene. This can lead to the formation of di- and tri-substituted byproducts.[9][11]

-

Carbocation Rearrangement: While less of an issue with a symmetrical cyclohexyl cation compared to linear alkyl halides, the possibility of hydride shifts leading to rearranged products exists under certain conditions.[9][10]

-

Catalyst Deactivation: The presence of any water can deactivate the Lewis acid catalyst.

Pathway II: Friedel-Crafts Acylation Followed by Reduction

To circumvent the limitations of direct alkylation, a two-step acylation-reduction sequence is often preferred.[7]

-

Acylation: Benzene is first acylated using cyclohexanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This forms cyclohexyl phenyl ketone.[2] This step has significant advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated due to the electron-withdrawing carbonyl group, which prevents polyacylation.[12]

-

Reduction: The carbonyl group of the ketone is then reduced to a methylene (B1212753) (-CH₂-) group. Standard methods for this transformation include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures).[6]

This indirect route provides better control over the reaction and typically results in higher purity of the final monosubstituted product, this compound.

Reaction Mechanisms and Logical Flow

The following diagrams illustrate the chemical transformations and the general experimental workflow.

Mechanism of Friedel-Crafts Alkylation

The alkylation of benzene with a halocyclohexane involves three key steps:

-

Generation of the electrophile (a cyclohexyl carbocation) through the interaction of the halocyclohexane with the Lewis acid catalyst.

-

Nucleophilic attack by the aromatic π-system on the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation of the arenium ion to restore aromaticity and regenerate the catalyst.[4]

Caption: Mechanism of Friedel-Crafts Alkylation.

Pathway for Acylation-Reduction

This two-stage process ensures a clean synthesis by avoiding the side reactions common in direct alkylation.

Caption: Synthetic pathway via Acylation-Reduction.

Experimental Protocols

The following are generalized protocols based on established Friedel-Crafts procedures. Note: These reactions should be performed by trained personnel in a well-ventilated fume hood, as they involve corrosive and volatile substances.

Protocol for Direct Alkylation with Chlorocyclohexane (B146310)

This protocol is adapted from a patented method that reports high yields and purity.[1]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent catalyst deactivation.

-

Reagent Charging: Charge the flask with anhydrous benzene (the molar ratio of benzene to halocyclohexane can range from 1:1 to 5:1) and the Lewis acid catalyst (e.g., AlCl₃, 0.05-0.5 molar equivalents relative to the halocyclohexane).[1]

-

Reaction Initiation: Begin stirring the benzene-catalyst mixture. Slowly add chlorocyclohexane dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 30-50°C using a water bath if necessary.[1]

-

Reaction and Monitoring: After the addition is complete, continue stirring the mixture at 30-50°C for 1-5 hours.[1] Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture over crushed ice and water to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the excess benzene via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound. This method can achieve yields of up to 90% and purity as high as 99.9%.[1]

Protocol for Acylation-Reduction

Part A: Friedel-Crafts Acylation

-

Apparatus Setup: Use the same dry three-necked flask setup as for the alkylation.

-

Reagent Charging: Suspend anhydrous AlCl₃ (a stoichiometric amount or slightly more is often required) in an excess of dry benzene in the flask and cool the mixture in an ice bath.[2]

-

Reaction Initiation: Add cyclohexanecarbonyl chloride dropwise from the dropping funnel to the stirred, cooled mixture. Hydrogen chloride gas will be evolved.

-

Reaction and Monitoring: After the addition, allow the mixture to warm to room temperature and then heat under reflux (around 60°C) for 1-2 hours to complete the reaction.[6][13] Monitor via TLC or GC.

-

Workup and Purification: Cool the mixture and quench it by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash it with water and a base (e.g., NaHCO₃ solution), and then dry it. Remove the solvent by rotary evaporation. The resulting crude cyclohexyl phenyl ketone can be purified by vacuum distillation or recrystallization.

Part B: Clemmensen Reduction of Cyclohexyl Phenyl Ketone

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, add the cyclohexyl phenyl ketone obtained from Part A.

-

Reagent Addition: Add amalgamated zinc (prepared by washing zinc granules with a dilute HgCl₂ solution) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for several hours until the ketone is consumed (monitor by TLC). Additional portions of HCl may be needed during the reaction.

-

Workup and Purification: After cooling, decant the aqueous layer. Extract the mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water and a dilute base, then dry over an anhydrous salt. After solvent removal, purify the resulting this compound by vacuum distillation.

Data Presentation: Comparative Analysis

The choice of catalyst and reaction conditions significantly impacts the efficiency of the this compound synthesis.

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst | Type | Molar Ratio (Cat:Alkylating Agent) | Typical Temperature (°C) | Reported Yield | Purity | Reference |

| AlCl₃ | Lewis Acid | 0.05 - 0.5 | 30 - 50 | Up to 90% | Up to 99.9% | [1] |

| FeCl₃ | Lewis Acid | Not specified | 30 - 50 | Good | Good | [1] |

| H₂SO₄ | Brønsted Acid | Not specified | Not specified | Moderate | Moderate | [1][8] |

| BF₃ | Lewis Acid | 0.5 - 1.0 | Not specified | Good | Good | [1] |

| Zeolites | Solid Acid | Catalytic | >100 (Industrial) | High | High | [2] |

Table 2: Comparison of Synthetic Pathways

| Feature | Direct Alkylation | Acylation-Reduction |

| Number of Steps | One | Two |

| Carbocation Rearrangement | Possible | No |

| Poly-substitution | High risk | Avoided |

| Product Purity (Crude) | Lower | Higher |

| Catalyst Requirement | Catalytic amounts possible | Stoichiometric amounts often needed |

| Overall Yield | Variable, can be high | Generally good to excellent |

| Reagent Sensitivity | Sensitive to deactivated rings | Less sensitive |

Conclusion

The synthesis of this compound can be effectively achieved using Friedel-Crafts chemistry.

-

Direct Friedel-Crafts alkylation offers a more straightforward, single-step process. With optimized conditions, such as using halocyclohexane as the alkylating agent with an AlCl₃ catalyst and controlling the reactant stoichiometry, high yields and purity can be achieved.[1] This method is suitable for large-scale production where process simplicity is key.

-

The two-step acylation-reduction pathway provides a more controlled and versatile laboratory-scale synthesis. It successfully bypasses the inherent problems of polyalkylation and carbocation rearrangements, consistently delivering a purer final product.[12] This makes it the preferred method for applications demanding high isomeric purity, such as in pharmaceutical and liquid crystal synthesis.

The selection of the optimal synthetic route will depend on the specific requirements of the application, including desired purity, yield, cost, and scale of production.

References

- 1. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Phenylcyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for phenylcyclohexane (CAS No. 827-52-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for the acquisition of these spectra, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 2.50 | tt | 1H | Methine proton (C₁-H of cyclohexyl) |

| 1.90 - 1.70 | m | 4H | Axial protons of cyclohexyl |

| 1.50 - 1.20 | m | 6H | Equatorial protons of cyclohexyl |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | C₁ (ipso-carbon of phenyl) |

| 128.3 | C₃, C₅ (meta-carbons of phenyl) |

| 126.5 | C₂, C₆ (ortho-carbons of phenyl) |

| 125.8 | C₄ (para-carbon of phenyl) |

| 44.8 | C₁' (methine-carbon of cyclohexyl) |

| 34.5 | C₂', C₆' (cyclohexyl) |

| 26.8 | C₃', C₅' (cyclohexyl) |

| 26.1 | C₄' (cyclohexyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3020 | Medium | Aromatic C-H stretch |

| 2925, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 1605, 1495 | Medium | Aromatic C=C skeletal vibrations |

| 1450 | Medium | CH₂ scissoring (cyclohexyl) |

| 750, 695 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 30 | [M]⁺ (Molecular Ion) |

| 104 | 100 | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | 35 | [C₄H₇]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are employed. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum. Data is typically acquired with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400. The ionization energy is set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.

Navigating Conformational Landscapes: A Technical Guide to the Thermodynamic Stability of Phenylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of phenylcyclohexane conformers. A thorough understanding of the conformational preferences of cyclic molecules is paramount in medicinal chemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. This compound serves as a foundational model for understanding the non-covalent interactions that govern the spatial arrangement of substituents on a cyclohexane (B81311) ring, a common scaffold in pharmaceutical agents.

Core Concepts: The Chair Conformation and Steric Hindrance

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. The thermodynamic stability of these conformers is dictated by the steric interactions between the substituent and the rest of the ring.

The axial position is generally less stable for bulky substituents due to unfavorable 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.[1][2] The equatorial position, which directs the substituent away from the bulk of the ring, is therefore the thermodynamically preferred orientation for most substituents.

Quantitative Analysis of this compound Conformers

The conformational preference of a substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1][3] A larger A-value signifies a greater preference for the equatorial position. The phenyl group is considered a sterically demanding substituent with a significant A-value, indicating a strong bias towards the equatorial conformation.[1][3]

| Thermodynamic Parameter | Value (kcal/mol) | Experimental Method | Reference |

| A-value (ΔG°) | 2.8 - 3.0 | NMR Spectroscopy | [1][3][4][5] |

| Conformational Enthalpy (ΔH°) | Varies with theoretical model | Computational Chemistry | [6][7] |

| Conformational Entropy (ΔS°) | Varies with theoretical model | Computational Chemistry | [6][7] |

Note: The A-value is a measure of the Gibbs free energy difference and is directly related to the equilibrium constant (Keq) between the two conformers via the equation ΔG° = -RTlnKeq.[1][3]

Experimental and Computational Determination of Thermodynamic Stability

The thermodynamic parameters for this compound conformers have been elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Low-temperature NMR spectroscopy is a powerful technique for directly observing and quantifying the populations of individual conformers.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent that remains liquid at low temperatures.

-

The sample is cooled to a temperature where the rate of chair-flipping is slow on the NMR timescale. This "freezes out" the individual axial and equatorial conformers.

-

The 1H or 13C NMR spectrum is acquired. At low temperatures, separate signals for the axial and equatorial conformers can be resolved.

-

The relative populations of the two conformers are determined by integrating the corresponding NMR signals.

-

The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTlnKeq.[8]

-

2. High-Temperature Cryogenic Trapping:

This technique allows for the observation of the less stable axial conformer.

-

Methodology:

-

This compound vapor is heated to a high temperature (e.g., 700 °C) to increase the population of the higher-energy axial conformer.

-

The heated vapor is then rapidly cooled by depositing it onto a surface at cryogenic temperatures (e.g., -196 °C), trapping the conformers in their high-temperature equilibrium distribution.

-

The trapped sample is then analyzed by NMR spectroscopy at a low temperature to observe the signals of the axial conformer.[9][10][11]

-

Computational Chemistry Protocols

Quantum mechanical calculations provide theoretical insights into the structures and relative energies of the conformers.

-

Methodology:

-

The three-dimensional structures of both the axial and equatorial conformers of this compound are built in silico.

-

Geometry optimization is performed using a chosen level of theory and basis set (e.g., HF/6-31G, B3LYP/6-311G, MP2/6-311G*, QCISD/6-311G(2df,p)) to find the lowest energy structure for each conformer.[6][7]

-

The electronic energies of the optimized structures are calculated.

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data such as enthalpy (H°) and entropy (S°).

-

The relative Gibbs free energy (ΔG°) is then calculated using the equation ΔG° = ΔH° - TΔS°.

-

Conformational Equilibrium of this compound

The two chair conformers of this compound are in a dynamic equilibrium, rapidly interconverting through a process known as a chair flip. The equilibrium lies heavily towards the more stable equatorial conformer.

Caption: Conformational equilibrium between the equatorial and axial conformers of this compound.

Logical Workflow for Conformational Analysis

The determination of the thermodynamic stability of this compound conformers follows a logical workflow that integrates both experimental and computational approaches.

Caption: Integrated workflow for the conformational analysis of this compound.

Conclusion

The thermodynamic stability of this compound is overwhelmingly in favor of the equatorial conformer, a preference driven by the avoidance of steric strain in the form of 1,3-diaxial interactions. This fundamental principle, quantified by the A-value, is a cornerstone of conformational analysis. The methodologies outlined in this guide, from NMR spectroscopy to computational chemistry, provide a robust framework for investigating the conformational landscapes of substituted cyclohexanes. For professionals in drug development, a deep understanding of these principles is critical for designing molecules with the optimal three-dimensional structure for biological efficacy.

References

- 1. organic chemistry - How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. ochem.as.uky.edu [ochem.as.uky.edu]

- 3. echemi.com [echemi.com]

- 4. brainly.com [brainly.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Conformational studies in the cyclohexane series. 2. This compound and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Synthesis of Phenylcyclohexane: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcyclohexane, a significant intermediate in the synthesis of various commercial products, including pharmaceuticals and liquid crystals, has a rich history of synthetic exploration. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis. It details the core synthetic methodologies, from the seminal Friedel-Crafts alkylation to modern industrial processes such as the direct alkylation of benzene (B151609) with cyclohexene (B86901) and the hydrogenation of biphenyl (B1667301). This document presents a comparative analysis of these methods through structured data tables, offers detailed experimental protocols for key reactions, and illustrates the underlying chemical transformations and workflows with schematic diagrams.

Introduction: Discovery and Early Synthesis

The first documented synthesis of this compound dates back to 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov.[1] This pioneering work utilized the Friedel-Crafts alkylation, reacting benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst, aluminum trichloride. This reaction laid the groundwork for future investigations into the synthesis of this valuable compound.

The foundational reaction is as follows:

C₆H₆ + C₆H₁₁Cl --(AlCl₃)--> C₆H₁₁-C₆H₅ + HCl

While historically significant, this method has been largely superseded by more efficient and environmentally benign processes.

Major Synthetic Routes

The synthesis of this compound has evolved significantly since its discovery, with three primary methods dominating the landscape: Friedel-Crafts alkylation with cyclohexene, direct alkylation of benzene with cyclohexene, and the catalytic hydrogenation of biphenyl.

Friedel-Crafts Alkylation of Benzene with Halogenated Cyclohexanes

This method, a direct descendant of Kirsanov's original work, involves the reaction of benzene with a halogenated cyclohexane (B81311) in the presence of a Lewis acid catalyst. Modern variations of this approach have focused on improving yields and purity. A notable example involves the use of various Lewis acids to catalyze the reaction, achieving high purity and yield under mild conditions.[2]

Direct Alkylation of Benzene with Cyclohexene

The modern industrial production of this compound predominantly relies on the acid-catalyzed alkylation of benzene with cyclohexene. This method is economically favorable as it can utilize benzene as the sole organic precursor, with a portion being hydrogenated to cyclohexene, which then alkylates the remaining benzene. This process is typically carried out using solid acid catalysts, such as zeolites, to minimize environmental impact and simplify product purification.

Catalytic Hydrogenation of Biphenyl

Another commercially significant route to this compound is the selective hydrogenation of biphenyl. This process involves the reduction of one of the phenyl rings of biphenyl using a heterogeneous catalyst, typically containing nickel, palladium, or ruthenium. A key challenge in this method is to prevent the over-hydrogenation to bicyclohexyl, which forms an azeotrope with this compound, complicating purification.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthesis methods, providing a basis for comparison of their efficacy and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Key By-products |

| Friedel-Crafts Alkylation (Halogenated Cyclohexane) | AlCl₃, FeCl₃, AlBr₃ | 30-50 | Atmospheric | Up to 90 | Up to 99.9 | Polyalkylated products |

| Direct Alkylation (Benzene & Cyclohexene) | Solid Acid (e.g., Zeolite) | 120-200 | 20-40 | >98 | High | Di- and tri-cyclohexylbenzenes |

| Biphenyl Hydrogenation | Ni-based, Pd/C, Ru/C | 90-180 | 10-80 | Up to 99.4 | >98 | Bicyclohexyl |

Table 2: Biphenyl Hydrogenation Catalyst Performance [3]

| Catalyst | Biphenyl Conversion (%) | This compound Selectivity (%) |

| Pd/C | Low | - |

| Pt/C | Low | - |

| Ru/C | Active | ~66.8 |

| Skeletal Ni (S-Ni) | 100 | 99.4 |

Detailed Experimental Protocols

Protocol for Friedel-Crafts Alkylation of Benzene with Chlorocyclohexane[2]

-

Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: 468g (6.0 mol) of benzene and 0.3 mol of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are added to the flask.

-

Addition: 237g (2.0 mol) of chlorocyclohexane (B146310) is added dropwise from the dropping funnel while maintaining the reaction temperature between 30-50°C.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.

-

Work-up: The reaction mixture is washed with water to remove the catalyst.

-

Purification: The organic layer is separated and purified by distillation to yield this compound. A purity of up to 99.9% and a yield of up to 90% can be achieved.

Protocol for Direct Alkylation of Benzene with Cyclohexene[4]

-

Reaction Setup: A fixed-bed reactor is packed with a solid acid catalyst (e.g., FAU structure molecular sieve).

-

Reaction Conditions: Benzene and cyclohexene are fed into the reactor at a temperature of 120-200°C and a pressure of 2.0-4.0 MPa. The liquid hourly space velocity is maintained between 1.0-6.0 h⁻¹.

-

Separation: The reaction product mixture, containing this compound, polycyclohexylbenzenes, and unreacted benzene, is sent to a separation unit (e.g., a distillation column).

-

Recycling: The unreacted benzene is recycled back to the reactor.

-

Product Isolation: this compound is isolated as the main product with a yield that can exceed 98%.

Protocol for Catalytic Hydrogenation of Biphenyl[1]

-

Reaction Setup: A 300 ml laboratory autoclave is used as the reactor.

-

Reagents: 100 g of biphenyl and 5 g of a heterogeneous catalyst (e.g., a catalyst comprising 50% NiO, 17% CuO, 30.5% ZrO₂, and 1.5% MoO₃) are placed in the autoclave.

-

Reaction Conditions: The autoclave is pressurized with hydrogen to 10-40 bar and heated to 130-150°C with stirring.

-

Reaction Time: The reaction is allowed to proceed for 14-48 hours.

-

Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.

-

Purification: The resulting liquid is purified by fractional distillation under reduced pressure to obtain this compound with a purity greater than 98%.

Conclusion

The synthesis of this compound has undergone significant advancements since its initial discovery. While the foundational Friedel-Crafts alkylation remains a cornerstone of organic chemistry, industrial-scale production has shifted towards more efficient, selective, and environmentally conscious methods like the direct alkylation of benzene with cyclohexene and the catalytic hydrogenation of biphenyl. The choice of synthetic route is often dictated by factors such as cost, desired purity, and environmental regulations. Continued research into novel catalysts and process optimization will undoubtedly lead to further improvements in the synthesis of this important chemical intermediate.

References

The Phenylcyclohexane Scaffold: A Comprehensive Technical Guide to its Characteristics and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylcyclohexane compounds represent a significant class of molecules in medicinal chemistry and materials science. Their unique three-dimensional structure, arising from the interplay of the rigid cyclohexane (B81311) chair and the planar phenyl ring, imparts a range of tunable physicochemical and biological properties. This technical guide provides an in-depth exploration of the core characteristics of substituted phenylcyclohexanes, including their synthesis, stereochemistry, conformational analysis, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to serve as a valuable resource for researchers engaged in the design and development of novel molecules based on this versatile scaffold.

Synthesis of Substituted Phenylcyclohexanes

The synthesis of substituted phenylcyclohexanes can be achieved through several strategic approaches, primarily involving the formation of the carbon-carbon bond between the phenyl and cyclohexane rings or the functionalization of a pre-existing this compound core.

Core Synthetic Strategies

1.1.1. Grignard Reaction: A common and versatile method involves the reaction of a phenyl Grignard reagent with a substituted cyclohexanone, followed by dehydration and reduction to yield the desired this compound.

1.1.2. Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions provide a direct route to introduce the cyclohexane moiety onto the benzene (B151609) ring. Acylation using cyclohexanecarbonyl chloride followed by reduction, or direct alkylation with a cyclohexyl halide or cyclohexene, are common approaches.[1][2][3][4][5]

1.1.3. Catalytic Hydrogenation of Biphenyls: Selective hydrogenation of one of the phenyl rings of a substituted biphenyl (B1667301) derivative is an effective method for producing phenylcyclohexanes on an industrial scale.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclohexylamine (B1663984) via a Hoffman Rearrangement [6]

This protocol describes the synthesis of the parent 1-phenylcyclohexylamine (PCA), a key intermediate for many pharmacologically active derivatives.[6][7]

-

Step 1: Preparation of 1-phenylcyclohexanecarboxamide. (Details of this preliminary step are assumed to be established).

-

Step 2: Hofmann Rearrangement.

-

To a cooled (3-9 °C) solution of 198 g of potassium hydroxide (B78521) in 1 L of water, add 18 mL of bromine.

-

Add 67.3 g (0.331 mole) of 1-phenylcyclohexanecarboxamide at once to the hypobromite (B1234621) solution.

-

Stir the mixture at 3-9 °C for 90 minutes.

-

Heat the flask on a steam bath for 1 hour.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Distill the ether to obtain the crude amine. Recrystallization can be performed for purification.

-

Protocol 2: N-Alkylation of 1-Phenylcyclohexylamine to Synthesize Phencyclidine (PCP) [6]

-

Reaction Setup: A mixture of 8.69 g of 1-phenylcyclohexylamine (PCA), 11.5 g of 1,5-dibromopentane, and 8.0 g of anhydrous potassium carbonate in 50 mL of dry dimethylformamide (DMF) is stirred and heated.

-

Exothermic Reaction: At 50-55 °C, an exothermic reaction occurs, raising the temperature to 95-100 °C.

-

Workup: After cooling, the aqueous layer is separated, basified with sodium hydroxide, and extracted with diethyl ether. The hydrochloride salt can be prepared by adding dry HCl in isopropanol.

Stereochemistry and Conformational Analysis

The non-planar, chair-like conformation of the cyclohexane ring is a defining feature that significantly influences the properties of substituted phenylcyclohexanes. The orientation of the phenyl group and other substituents as either axial or equatorial gives rise to different conformers with distinct energies and biological activities.

Chair Conformation and Ring Inversion

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. This chair can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice-versa.

Caption: Conformational equilibrium of a monosubstituted this compound.

A-Values and Conformational Preference

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value" (Gibbs free energy difference, ΔG°). A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.

Table 1: Conformational A-Values for Selected Substituents

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -OH | 0.9 (in non-polar solvent) |

| -Ph | 3.0 |

| -CN | 0.2 |

| -F | 0.25 |

| -Cl | 0.5 |

| -Br | 0.55 |

| -I | 0.5 |

Note: A-values can be influenced by solvent and the presence of other substituents.

Experimental Protocol for Conformational Analysis by NMR

Protocol 3: Determination of Conformational Equilibrium by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the ratio of axial to equatorial conformers of a substituted this compound using proton NMR. The method relies on the analysis of the coupling constants of protons adjacent to the substituent.

-

Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (≥300 MHz).

-

Signal Assignment: Identify and assign the signals corresponding to the protons on the cyclohexane ring, particularly the proton geminal to the substituent (if applicable) and the protons on the adjacent carbons.

-

Coupling Constant Analysis:

-

For the axial conformer, the proton geminal to an equatorial substituent will typically exhibit large axial-axial (J_ax-ax) coupling constants (8-13 Hz) and smaller axial-equatorial (J_ax-eq) coupling constants (2-5 Hz).

-

For the equatorial conformer, the proton geminal to an axial substituent will show small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) coupling constants (2-5 Hz).

-

-

Calculation of Conformer Population: The observed coupling constant (J_obs) is a weighted average of the coupling constants for the two conformers: J_obs = N_a * J_a + N_e * J_e where N_a and N_e are the mole fractions of the axial and equatorial conformers, and J_a and J_e are the coupling constants for the pure axial and equatorial conformers, respectively. By measuring J_obs and estimating J_a and J_e from model compounds or theoretical calculations, the relative populations of the two conformers can be determined.

Characterization Techniques

The unambiguous identification and characterization of substituted phenylcyclohexanes are crucial for understanding their properties and for quality control. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure, including the stereochemistry and conformational preferences of the molecule.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern can aid in structure elucidation.[9][10][11][12][13] For phenylcyclohexylamines, characteristic fragmentation often involves cleavage of the C-N bond and fragmentation of the cyclohexane ring.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of substituted phenylcyclohexanes. Chiral HPLC can be used to separate enantiomers, while reversed-phase or normal-phase HPLC can separate diastereomers and cis/trans isomers.[14][15][16][17][18]

-

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable this compound derivatives.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences and intermolecular interactions of substituted phenylcyclohexanes. Crystallographic data can be retrieved from databases such as the Cambridge Crystallographic Data Centre (CCDC).[19][20][21][22][23]

Structure-Activity Relationships (SAR) and Biological Activity